Cas no 2137731-20-3 (2-Propynoic acid, 3-(2-ethyl-2H-1,2,3-triazol-4-yl)-, methyl ester)

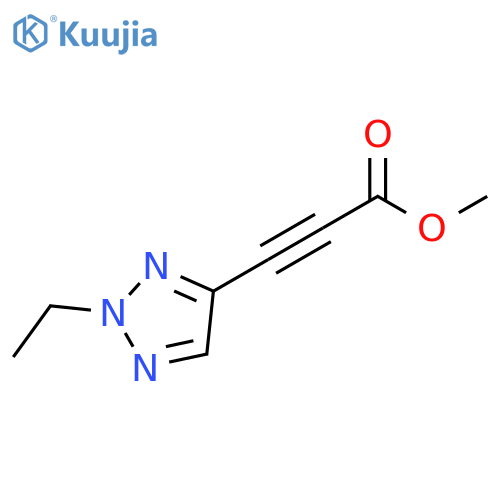

2137731-20-3 structure

商品名:2-Propynoic acid, 3-(2-ethyl-2H-1,2,3-triazol-4-yl)-, methyl ester

CAS番号:2137731-20-3

MF:C8H9N3O2

メガワット:179.175961256027

CID:5298227

2-Propynoic acid, 3-(2-ethyl-2H-1,2,3-triazol-4-yl)-, methyl ester 化学的及び物理的性質

名前と識別子

-

- 2-Propynoic acid, 3-(2-ethyl-2H-1,2,3-triazol-4-yl)-, methyl ester

-

- インチ: 1S/C8H9N3O2/c1-3-11-9-6-7(10-11)4-5-8(12)13-2/h6H,3H2,1-2H3

- InChIKey: YWTVNNZGMPRNBZ-UHFFFAOYSA-N

- ほほえんだ: C(OC)(=O)C#CC1C=NN(CC)N=1

2-Propynoic acid, 3-(2-ethyl-2H-1,2,3-triazol-4-yl)-, methyl ester 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-787383-5.0g |

methyl 3-(2-ethyl-2H-1,2,3-triazol-4-yl)prop-2-ynoate |

2137731-20-3 | 95% | 5.0g |

$2858.0 | 2024-05-22 | |

| Enamine | EN300-787383-0.25g |

methyl 3-(2-ethyl-2H-1,2,3-triazol-4-yl)prop-2-ynoate |

2137731-20-3 | 95% | 0.25g |

$906.0 | 2024-05-22 | |

| Enamine | EN300-787383-2.5g |

methyl 3-(2-ethyl-2H-1,2,3-triazol-4-yl)prop-2-ynoate |

2137731-20-3 | 95% | 2.5g |

$1931.0 | 2024-05-22 | |

| Enamine | EN300-787383-10.0g |

methyl 3-(2-ethyl-2H-1,2,3-triazol-4-yl)prop-2-ynoate |

2137731-20-3 | 95% | 10.0g |

$4236.0 | 2024-05-22 | |

| Enamine | EN300-787383-0.5g |

methyl 3-(2-ethyl-2H-1,2,3-triazol-4-yl)prop-2-ynoate |

2137731-20-3 | 95% | 0.5g |

$946.0 | 2024-05-22 | |

| Enamine | EN300-787383-1.0g |

methyl 3-(2-ethyl-2H-1,2,3-triazol-4-yl)prop-2-ynoate |

2137731-20-3 | 95% | 1.0g |

$986.0 | 2024-05-22 | |

| Enamine | EN300-787383-0.05g |

methyl 3-(2-ethyl-2H-1,2,3-triazol-4-yl)prop-2-ynoate |

2137731-20-3 | 95% | 0.05g |

$827.0 | 2024-05-22 | |

| Enamine | EN300-787383-0.1g |

methyl 3-(2-ethyl-2H-1,2,3-triazol-4-yl)prop-2-ynoate |

2137731-20-3 | 95% | 0.1g |

$867.0 | 2024-05-22 |

2-Propynoic acid, 3-(2-ethyl-2H-1,2,3-triazol-4-yl)-, methyl ester 関連文献

-

Valeria Bugatti,Bluma Guenther Soares Green Chem., 2014,16, 3758-3762

-

Wulan Tri Wahyuni,Frank Marken Analyst, 2020,145, 1903-1909

-

Ibrar Ayub,Dangsheng Su,Marc Willinger,Alexey Kharlamov,Leonid Ushkalov,Valery A. Zazhigalov,Nataly Kirillova,Robert Schlögl Phys. Chem. Chem. Phys., 2003,5, 970-978

-

Yehao Deng,Qi Wang,Yongbo Yuan,Jinsong Huang Mater. Horiz., 2015,2, 578-583

-

Kun Wang,Mengda Li,Zhijian Yang,Jiejun Wu,Tongjun Yu CrystEngComm, 2019,21, 4792-4797

2137731-20-3 (2-Propynoic acid, 3-(2-ethyl-2H-1,2,3-triazol-4-yl)-, methyl ester) 関連製品

- 1353963-61-7(2-Chloro-N-(2,3-dichloro-benzyl)-N-ethyl-acetamide)

- 1804212-89-2(4-Nitro-2-(2-oxopropyl)mandelic acid)

- 77819-95-5(3-benzoyl-8-methoxy-2H-chromen-2-one)

- 1048011-75-1(3-[(2,4-difluorophenyl)carbamoyl]-2-(hexylamino)propanoic acid)

- 2228300-46-5(3-(2-{(tert-butoxy)carbonylamino}-4-chlorophenyl)-1,2-oxazole-5-carboxylic acid)

- 2171787-76-9(4-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamido-1-methyl-1H-pyrazole-5-carboxylic acid)

- 2137483-87-3(tert-butyl N-(2-{[2-(dimethylamino)ethyl](ethyl)amino}-4-hydroxycyclohexyl)carbamate)

- 2680787-66-8(3-ethynyl-4H,5H,6H,7H-pyrazolo1,5-apyrazine)

- 2680735-87-7(tert-butyl N-(5-nitro-1,3-benzoxazol-2-yl)carbamate)

- 2097991-39-2(4-(1-(2-Azidoethyl)piperidin-4-yl)morpholine)

推奨される供給者

PRIBOLAB PTE.LTD

ゴールドメンバー

中国のサプライヤー

試薬

上海帛亦医药科技有限公司

ゴールドメンバー

中国のサプライヤー

試薬

Amadis Chemical Company Limited

ゴールドメンバー

中国のサプライヤー

試薬

钜澜化工科技(青岛)有限公司

ゴールドメンバー

中国のサプライヤー

大量

江苏科伦多食品配料有限公司

ゴールドメンバー

中国のサプライヤー

試薬